4-bromo-2-(propan-2-yloxy)-1,3-thiazole
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Overview
Description
4-bromo-2-(propan-2-yloxy)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the fourth position and a propan-2-yloxy group at the second position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-(propan-2-yloxy)thiazole with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the fourth position of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(propan-2-yloxy)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
Scientific Research Applications
4-bromo-2-(propan-2-yloxy)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(propan-2-yloxy)aniline
- 4-bromo-2-[®-[2-(propan-2-yloxy)ethane]sulfinyl]aniline
Uniqueness
4-bromo-2-(propan-2-yloxy)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1159814-09-1 |
---|---|
Molecular Formula |
C6H8BrNOS |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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